1-[(2R)-2-Methylbutyl]pyrrolidine
Description
Properties
CAS No. |
667420-92-0 |
|---|---|
Molecular Formula |
C9H19N |
Molecular Weight |
141.25 g/mol |
IUPAC Name |
1-[(2R)-2-methylbutyl]pyrrolidine |
InChI |
InChI=1S/C9H19N/c1-3-9(2)8-10-6-4-5-7-10/h9H,3-8H2,1-2H3/t9-/m1/s1 |
InChI Key |
GBAJVBMOIARZCQ-SECBINFHSA-N |
Isomeric SMILES |
CC[C@@H](C)CN1CCCC1 |
Canonical SMILES |
CCC(C)CN1CCCC1 |
Origin of Product |
United States |
Preparation Methods
Key Steps
- Substrate Selection : Starting materials include 2-methylbutyronitrile or 2-methylbutyraldehyde derivatives.
- Catalyst System :
- Reaction Conditions :
Example Protocol (WO2008137087A1) :
2-Methylpyrroline is hydrogenated in ethanol/methanol (2:1 v/v) using 5% Pt/C. The product is resolved with L-tartaric acid to yield (R)-2-methylpyrrolidine, which is then alkylated with (2R)-2-methylbutyl bromide.
| Catalyst | Substrate | Yield | ee | Source |
|---|---|---|---|---|
| Pt/C | 2-Methylpyrroline | >80% | 50%+ | |
| Rhodium/BINAP | Nitrile | 85% | 92% |
Resolution via Diastereomeric Salt Formation
Chiral resolution using tartaric acid is a cost-effective method for separating enantiomers.
Procedure
- Synthesis of Racemic Mixture : Hydrogenation of 2-methylpyrroline yields a racemic mixture.
- Salt Formation : React with L-tartaric acid in ethanol/methanol. Crystallization isolates the (R)-enantiomer selectively.
- Free Base Recovery : Treat the salt with NaOH to liberate (R)-2-methylpyrrolidine, followed by alkylation with (2R)-2-methylbutyl bromide.
Advantages :
- Low Cost : Uses inexpensive starting materials (2-methylpyrroline).
- High Optical Purity : >50% ee achievable after recrystallization.
Limitations :
- Multi-Step Process : Requires isolation of intermediates.
- Moderate ee : Requires iterative recrystallization for higher enantiopurity.
Asymmetric Alkylation
Direct alkylation of pyrrolidine with (2R)-2-methylbutyl halides under chiral conditions.
Grignard Addition to Imines
Constructing the pyrrolidine ring via stereoselective addition of Grignard reagents to chiral imines.
Steps
- Imine Synthesis : Condensation of (R)-phenylglycinol with aldehydes.
- Grignard Addition : React with (2R)-2-methylbutylmagnesium bromide.
- Cyclization : Acid-mediated ring closure to form pyrrolidine.
Key Factors :
- Stereochemical Control : Imine geometry dictates the diastereomeric ratio (dr >20:1).
- Catalyst-Free : Avoids costly transition metals.
Biocatalytic Reduction
Enzymatic reduction of prochiral ketones to alcohols, followed by cyclization.
Process
- Substrate : 2-Methylbutyronitrile derivatives.
- Enzyme System : Transaminases or reductive aminases.
- Cyclization : Intramolecular nucleophilic attack forms the pyrrolidine ring.
Advantages :
- High ee : >95% achievable with engineered enzymes.
- Sustainability : Mild conditions, low catalyst loading.
Comparative Analysis of Methods
| Method | Yield | ee | Catalyst | Scalability | Cost |
|---|---|---|---|---|---|
| Hydrogenation + Resolution | 70–80% | 50–60% | Pt/C, L-Tartaric Acid | High | Low |
| Asymmetric Hydrogenation | 80–90% | 85–95% | Rhodium/BINAP | Moderate | High |
| Grignard Addition | 65–75% | 75–85% | None | Low | Moderate |
| Biocatalysis | 85–90% | 95%+ | Enzymes | Moderate | High |
Optimization Challenges
Chemical Reactions Analysis
1-[(2R)-2-Methylbutyl]pyrrolidine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: It can be further reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions where one of its hydrogen atoms is replaced by another atom or group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Chemical Properties and Structure
1-[(2R)-2-Methylbutyl]pyrrolidine, with the molecular formula , is characterized by a pyrrolidine ring substituted with a 2-methylbutyl group. This structural feature contributes to its unique chemical properties, making it suitable for various applications.
Pharmaceutical Development
The compound has been explored for its potential as a drug candidate, particularly in the modulation of serotonin receptors. It has shown promise in addressing conditions related to the 5-HT2c receptor, which is implicated in several disorders including obesity and mood disorders.
- Weight Management : Research indicates that compounds affecting the 5-HT2c receptor can induce satiety and reduce food intake, making them potential agents for obesity treatment . The efficacy of such compounds is supported by clinical trials demonstrating significant weight loss in patients treated with similar agents .
Neurological Disorders
Studies suggest that 1-[(2R)-2-Methylbutyl]pyrrolidine may play a role in treating neurological disorders such as epilepsy and movement disorders. Its action on serotonin pathways could help in managing symptoms associated with these conditions .
Synthesis of Complex Molecules
In synthetic organic chemistry, 1-[(2R)-2-Methylbutyl]pyrrolidine serves as an intermediate in the synthesis of more complex pharmaceutical compounds. Its ability to undergo various chemical transformations makes it valuable in developing new therapeutic agents.
Chemical Research
The compound is utilized in research settings to explore its interactions with biological systems, contributing to the understanding of receptor-ligand dynamics and drug design principles.
Case Study 1: Weight Management
A pivotal study involved the administration of a related compound, lorcaserin, which acts on the 5-HT2c receptor. Over 8,000 patients participated in clinical trials demonstrating that lorcaserin led to significant weight loss and improved metabolic parameters without severe side effects . This reinforces the potential therapeutic benefits of compounds like 1-[(2R)-2-Methylbutyl]pyrrolidine.
| Parameter | Lorcaserin Results |
|---|---|
| Average Weight Loss | ~17-18 pounds |
| Percentage Achieving >5% | ~66% |
| Adverse Events | Mild headaches |
Case Study 2: Neurological Implications
Research on compounds targeting serotonin receptors has indicated potential benefits in managing anxiety and depression. A study highlighted that agonists of the 5-HT2c receptor could mitigate symptoms of these disorders while also addressing obesity-related issues .
Mechanism of Action
The mechanism of action of 1-[(2R)-2-Methylbutyl]pyrrolidine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Pyrrolidine Derivatives
Substituent-Driven Pharmacological Activity
- Prolintane (1-(1-Phenylmethyl)butyl-pyrrolidine): Structure: Features a benzyl-substituted butyl chain on pyrrolidine. Activity: Classified as a stimulant, likely due to its aromatic substituent enhancing monoamine transporter interactions . Contrast: The absence of an aromatic group in 1-[(2R)-2-Methylbutyl]pyrrolidine may reduce CNS stimulant effects but improve selectivity for non-adrenergic targets.
SB269970 (1-[(3-Hydroxyphenyl)sulfonyl]-2-[2-(4-methylpiperidinyl)ethyl]pyrrolidine) :
- Structure : Contains a sulfonylphenyl group and a piperidine-linked ethyl chain.
- Activity : Acts as a 5-HT7 receptor antagonist, modulating cAMP/CREB signaling and cognitive processes .
- Contrast : The simpler alkyl chain in 1-[(2R)-2-Methylbutyl]pyrrolidine may limit receptor specificity but enhance metabolic stability compared to sulfonamide-containing analogs.
- 1-(2-Aminoethyl)pyrrolidine Derivatives (Thiazolidin-4-ones/Thiazinan-4-ones): Structure: Modified with thiazolidinone/thiazinanone moieties. Activity: Exhibit acetylcholinesterase (AChE) inhibition for Alzheimer’s disease (AD) treatment . Contrast: The 2-methylbutyl group in the target compound lacks the heterocyclic electronegativity critical for AChE active-site interactions.
Physicochemical Properties
| Compound | Molecular Formula | Substituent Type | logP* (Predicted) | PSA* (Ų) | Key Activity |
|---|---|---|---|---|---|
| 1-[(2R)-2-Methylbutyl]pyrrolidine | C9H19N | Aliphatic (branched alkyl) | ~2.5 | 12.0 | Not reported (Speculative) |
| Prolintane | C15H23N | Aromatic (benzyl-butyl) | ~3.8 | 12.0 | CNS Stimulant |
| SB269970 | C18H28N2O3S | Sulfonylphenyl/piperidine | ~2.0 | 75.1 | 5-HT7 Receptor Antagonist |
| 1-(2-Aminoethyl)pyrrolidine-based | Varies | Heterocyclic (thiazolidinone) | ~1.5–2.0 | 60–80 | AChE Inhibition |
*logP: Partition coefficient (lipophilicity); PSA: Polar surface area. Data inferred from structural analogs .
Biological Activity
1-[(2R)-2-Methylbutyl]pyrrolidine, also known as (S)-2-Methyl-1-[(R)-2-methylbutyl]pyrrolidine, is a compound that has garnered attention in various fields of biological research due to its diverse pharmacological properties. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₉H₁₉N
- Molecular Weight : Approximately 141.25 g/mol
- CAS Number : 45087886
The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The stereochemistry of the methylbutyl side chain significantly influences its biological activity.
The biological activity of 1-[(2R)-2-Methylbutyl]pyrrolidine is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It acts as an enzyme inhibitor by binding to the active sites of specific enzymes, thereby modulating their activity. This mechanism is crucial for its potential applications in treating diseases where enzyme dysregulation is a factor .
- Cholinesterase Inhibition : Some derivatives of pyrrolidine compounds have shown significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important in neurodegenerative diseases like Alzheimer's .
Biological Activities
Research has documented various biological activities for 1-[(2R)-2-Methylbutyl]pyrrolidine and its derivatives:
- Antimicrobial Activity : Studies have demonstrated that pyrrolidine derivatives exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives showed enhanced activity against Acinetobacter baumannii and Aeromonas hydrophila, outperforming standard antibiotics .
- Anticancer Properties : Pyrrolidine compounds have been investigated for their anticancer potential. For example, a derivative was found to inhibit cancer cell proliferation significantly more than control substances in various cancer cell lines, including HeLa and MCF-7 .
- Anti-inflammatory Effects : Some studies suggest that pyrrolidine derivatives may possess anti-inflammatory properties, potentially through the modulation of inflammatory pathways .
Antimicrobial Study
A recent study evaluated the antimicrobial efficacy of several pyrrolidine derivatives against common bacterial strains. Compounds were synthesized and tested for their Minimum Inhibitory Concentrations (MICs). Notably, one compound demonstrated a MIC of 31.25 μg/mL against A. baumannii, significantly lower than that of ampicillin (125 μg/mL) .
Anticancer Research
In another investigation, a series of pyrrolidine-based compounds were screened for their anticancer activity. One compound exhibited an IC50 value of 3.82 ± 0.11 µM against HeLa cells, indicating potent antiproliferative effects compared to control agents .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[(2R)-2-Methylbutyl]pyrrolidine, and how can reaction efficiency be optimized?
- Methodological Answer : A common approach involves nucleophilic substitution or reductive amination. For example, pyrrolidine derivatives are synthesized via alkylation using (2R)-2-methylbutyl halides under basic conditions (e.g., K₂CO₃ in DMF at 150°C, followed by extraction and purification) . Optimize yields by controlling stoichiometry (1:1.05 molar ratio of pyrrolidine to alkylating agent) and reaction time (monitored via TLC). Use inert atmospheres (N₂/Ar) to prevent oxidation .
Q. How should researchers characterize the stereochemical purity of 1-[(2R)-2-Methylbutyl]pyrrolidine?
- Methodological Answer : Employ chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a hexane/isopropanol mobile phase. Compare retention times with racemic standards. Alternatively, use ¹H NMR with chiral shift reagents (e.g., Eu(hfc)₃) to resolve enantiomeric signals .
Q. What are the key stability considerations for storing 1-[(2R)-2-Methylbutyl]pyrrolidine?
- Methodological Answer : Store under inert gas (Ar) at –20°C in amber glass vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor via GC-MS for decomposition products (e.g., pyrrolidine or 2-methylbutanal) .
Advanced Research Questions
Q. How can enantioselective synthesis of 1-[(2R)-2-Methylbutyl]pyrrolidine be achieved?
- Methodological Answer : Use asymmetric catalysis, such as a chiral palladium complex (e.g., (R)-BINAP-Pd), to induce stereocenter formation. Monitor enantiomeric excess (ee) via polarimetry or chiral GC. Recent studies report >90% ee using (R)-proline-derived ligands .
Q. What strategies resolve contradictions in reported physicochemical data (e.g., boiling points or solubility)?
- Methodological Answer : Cross-validate using orthogonal techniques:
- Boiling Point : Compare experimental data (dynamic distillation under reduced pressure) with computational predictions (e.g., COSMO-RS simulations).
- Solubility : Use shake-flask method (UV-Vis quantification) vs. Hansen solubility parameters .
Q. How can structure-activity relationships (SAR) be explored for 1-[(2R)-2-Methylbutyl]pyrrolidine in pharmacological studies?
- Methodological Answer : Synthesize analogs with variations in the pyrrolidine ring (e.g., N-substitution) or alkyl chain length. Test in vitro binding assays (e.g., receptor affinity via SPR) and correlate with computational docking (AutoDock Vina). Recent work on pyrrolo-pyridazine derivatives highlights the role of alkyl chain stereochemistry in potency .
Q. What advanced techniques are used to study reaction mechanisms involving 1-[(2R)-2-Methylbutyl]pyrrolidine?
- Methodological Answer : Employ kinetic isotope effects (KIE) with deuterated substrates to identify rate-determining steps. For catalytic cycles, use in situ IR or XAS to track intermediates. DFT calculations (Gaussian 16) can model transition states and validate experimental observations .
Q. How can researchers address low yields in multi-step syntheses of 1-[(2R)-2-Methylbutyl]pyrrolidine derivatives?
- Methodological Answer : Identify bottlenecks via LC-MS monitoring of intermediates. Optimize protecting groups (e.g., Boc for amines) and purification steps (e.g., flash chromatography with EtOAc/hexane gradients). For Pd-catalyzed steps, ensure ligand purity and degas solvents to prevent catalyst poisoning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
